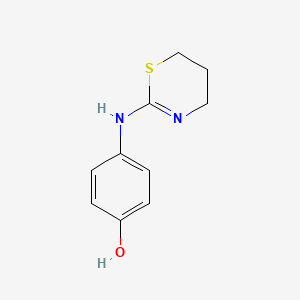
4-(5,6-dihidro-4H-1,3-tiazin-2-ilamino)fenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol is a compound belonging to the thiazine and phenol chemical families. These families are known for their diverse biological activities and applications in various fields, including materials science and pharmacology.
Synthesis Analysis
The synthesis of thiazine derivatives often involves one-pot reactions or regioselective synthesis methods. For example, new 5,6-dihydro-1,3-thiazin-4-one derivatives have been synthesized using one-pot reactions involving morpholin-4-amine and adamantan-1-amine with methacryloyl isothiocyanate (Kulakov et al., 2015). Another approach reported the regioselective synthesis of di- and tri- substituted 3,4-dihydrothiochromeno[3,2-e][1,3]thiazin-5(2H)-one derivatives via a pseudo four-component hetero-Diels–Alder reaction (Mahato et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazine derivatives can be characterized using X-ray analysis, NMR, and mass spectrometry. For instance, the structure of 5-methyl-2-(morpholin-4-ylamino)-5,6-dihydro-4H-1,3-thiazin-4-one was determined by X-ray analysis, showcasing its high antiradical and anti-inflammatory activity (Kulakov et al., 2015).
Chemical Reactions and Properties
Thiazine derivatives participate in various chemical reactions, including interactions with thiols to form glutathione conjugates, which may undergo oxidation and addition reactions (Ludwig & Eyer, 1995). These reactions are crucial for understanding the compound's reactivity and potential biological activities.
Physical Properties Analysis
The physical properties of thiazine derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in material science and pharmaceutical formulations. These properties can be determined through spectroscopic studies and crystallography (Yıldız et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the compound's applications. Molecular docking and quantum chemical calculations can provide insights into the compound's interaction with biological targets and its reactivity (Viji et al., 2020).
Aplicaciones Científicas De Investigación
Terapia Anticoagulante y Antitrombótica
Este compuesto se ha utilizado en el diseño, síntesis y evaluación de nuevos derivados híbridos como posibles inhibidores duales de los factores de coagulación sanguínea Xa y XIa {svg_1}. Las enfermedades cardiovasculares causadas por trastornos del sistema de coagulación sanguínea son una de las principales causas de morbilidad y mortalidad en el mundo {svg_2}. El desarrollo de inhibidores duales como anticoagulantes de nueva generación es un problema urgente {svg_3}.
Radioprotección
El compuesto ha mostrado efectos protectores contra la lesión hematopoyética e intestinal inducida por radiación en ratones {svg_4}. La radiación ionizante (RI) puede causar daño a las moléculas biológicas y afectar sus funciones fisiológicas {svg_5}. Se ha investigado el papel protector de este compuesto, un inhibidor de la óxido nítrico sintasa, contra los daños inducidos por la radiación {svg_6}.
Actividad Analgésica
Los derivados de este compuesto actúan como agonistas del receptor cannabinoide para los receptores CB1 y CB2 y se ha encontrado que tienen actividad analgésica {svg_7}. Esto sugiere posibles aplicaciones en el manejo del dolor {svg_8}.
Direcciones Futuras
Thiazines and their derivatives are still largely unexplored for their pharmacological activities . They show promising results of varying degrees, where they act as antibacterial, antifungal, antitumor, antimalarial, antineoplastic, antiviral, anti-inflammatory, analgesic and anticancer agents . Thus, they represent an interesting class of heterocyclic medicinal compounds worthy of further exploration.
Propiedades
IUPAC Name |
4-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c13-9-4-2-8(3-5-9)12-10-11-6-1-7-14-10/h2-5,13H,1,6-7H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSMEDXRDDDMJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(SC1)NC2=CC=C(C=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)